1-Cyclohexyl-1-butanol molecular weight and formula
1-Cyclohexyl-1-butanol molecular weight and formula
An In-Depth Technical Guide to 1-Cyclohexyl-1-butanol: Synthesis, Properties, and Applications
Introduction
1-Cyclohexyl-1-butanol, with the chemical formula C₁₀H₂₀O, is a secondary alcohol that serves as a valuable intermediate and building block in organic synthesis.[1] Its molecular structure, featuring a cyclohexyl ring attached to a four-carbon chain with a hydroxyl group on the first carbon of that chain, provides a unique combination of lipophilicity from the cyclic alkane and reactivity from the secondary alcohol functional group. This guide offers a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, key applications for research and development, and essential safety information.
Physicochemical and Computed Properties
The fundamental properties of 1-Cyclohexyl-1-butanol are summarized below. This data is critical for its application in experimental design, particularly for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 4352-42-5 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 103-104 °C (at 4 mmHg) | ChemicalBook[3] |
| Flash Point | 108 °C | ChemicalBook[3] |
| Density | 0.902 g/cm³ | ChemicalBook[3] |
| Refractive Index | 1.4660 | ChemicalBook[3] |
| pKa (Predicted) | 15.24 ± 0.20 | Guidechem[4] |
| Purity | >98.0% (GC) | [1] |
| Synonyms | (1-Hydroxybutyl)cyclohexane, α-Propylcyclohexanemethanol | [2] |
Synthesis of 1-Cyclohexyl-1-butanol via Grignard Reaction
The most common and reliable method for synthesizing 1-Cyclohexyl-1-butanol is through the nucleophilic addition of a cyclohexyl Grignard reagent to butyraldehyde.[5] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing alcohols.[5]
Causality of Experimental Choices
The Grignard reaction is chosen for its efficiency and versatility. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[5] The choice of anhydrous diethyl ether as a solvent is critical; Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.[6] The final step involves an acidic workup to protonate the intermediate alkoxide, yielding the desired alcohol.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Cyclohexyl-1-butanol.
Detailed, Step-by-Step Methodology
This protocol is adapted from established procedures for Grignard reactions, such as those found in Organic Syntheses.[4]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclohexyl bromide
-
Butyraldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of cyclohexyl bromide in anhydrous diethyl ether dropwise from the funnel. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.
-
Continue the addition of the cyclohexyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the cyclohexylmagnesium bromide.
-
-
Reaction with Butyraldehyde:
-
Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Add a solution of butyraldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6]
-
Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure 1-Cyclohexyl-1-butanol.
-
Applications in Research and Drug Development
1-Cyclohexyl-1-butanol's primary role in the pharmaceutical and chemical industries is that of a synthetic building block.[1] Its structure is particularly useful for introducing the cyclohexyl group into a target molecule, which can significantly increase its lipophilicity. This is a common strategy in medicinal chemistry to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
While specific final products containing this exact moiety are not broadly documented in top-selling pharmaceuticals, its utility lies in the early stages of drug discovery and process development. For instance, related structures like cyclohexylphenols are known intermediates in the manufacturing of resins and other pharmaceutical drugs.[8] The reactivity of the secondary alcohol group allows for further functionalization, such as:
-
Oxidation: Conversion to the corresponding ketone, 1-cyclohexylbutan-1-one.
-
Esterification: Formation of esters, which can be used as prodrugs or fine chemicals.
-
Etherification: Synthesis of ethers with varied properties.
-
Substitution Reactions: Conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution.
The compound is therefore a valuable tool for creating libraries of molecules for high-throughput screening in the search for new therapeutic agents.[9]
Safety and Handling
1-Cyclohexyl-1-butanol is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[4]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: P405 (Store locked up).[4]
-
It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
1-Cyclohexyl-1-butanol is a functionally rich secondary alcohol whose value is primarily realized in its application as a versatile synthetic intermediate. Its straightforward synthesis via the Grignard reaction makes it an accessible building block for researchers in organic chemistry and drug development. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Chemistry of 1-Butanol: Understanding its Properties and Synthesis Routes. [Link]
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Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. (n.d.). OC-Praktikum. [Link]
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Brainly.in. (2020, June 21). The reaction of cyclohexylmagnesium bromide with formaldehyde followed by hydrolysis gives. [Link]
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Doubtnut. (2025, July 12). Reaction of Cyclohexylmagnesium bromide with Formaldehyde followed by Acidic Workup. [Link]
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The Good Scents Company. 4-cyclohexyl-1-butanol. [Link]
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PubChem. Cyclohexanemethanol, alpha-propyl-. [Link]
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Green Chemistry (RSC Publishing). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]
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Organic Syntheses. Cyclohexylcarbinol. [Link]
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Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
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ResearchGate. Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important organic building blocks. [Link]
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PubMed. Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). [Link]
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PubChem. Compounds and compositions and methods of use - Patent US-10183012-B2. [Link]
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Physical Chemistry Chemical Physics (RSC Publishing). 1H NMR spectroscopic and thermodynamic studies of hydrogen bonding in liquid n-butanol + cyclohexane, tert-butanol + cyclohexane, and n-butanol + pyridine mixtures. [Link]
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Doc Brown's Advanced Organic Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of butan-1-ol. [Link]
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